Methyl cinnamate is a natural flavor compound found in various plants, including Zanthoxylum armatum and Alpinia katsumadai Hayata. It is known for its antimicrobial and tyrosinase inhibitor activities and is widely used in the food and commodity industry. Despite its prevalent use, the molecular mechanisms underlying its bioactivity, particularly in relation to adipocyte function and metabolism, osteoblast function, and interaction with proteins such as bovine serum albumin (BSA), are not fully understood134.
Methyl cinnamate's inhibitory effect on tyrosinase and its antimicrobial properties make it a valuable compound for maintaining the quality and safety of food by controlling browning and microbial growth2.
The compound's effects on adipocyte and osteoblast functions suggest potential applications in treating metabolic disorders and bone diseases. Its interaction with proteins like BSA is also relevant for its application in drug delivery systems134.
Methyl cinnamate's ability to undergo efficient nonradiative decay and trans → cis photoisomerization makes it a candidate for sunscreen formulations, as it can convert UV energy to thermal energy, potentially protecting the skin from UV-induced damage5.
Cinnamaldehyde, a related compound, has been shown to protect against vascular damage induced by methylglyoxal, suggesting that methyl cinnamate derivatives could have similar protective effects on vascular function6.
Methyl cinnamate's reactivity allows for chemical modifications, such as the synthesis of cinnamamide derivatives with potential antidiabetic activities, indicating its versatility as a chemical building block8.
Methyl cinnamate has been evaluated for its larvicidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika. Its efficacy and low ecotoxicity make it a promising alternative to synthetic pesticides10.
While methyl cinnamate has antioxidant activity, it may increase cell vulnerability to oxidative stress under certain conditions, which is an important consideration for its use in various applications9.
Methyl cinnamate is classified as an ester derived from cinnamic acid and methanol. It is a member of the cinnamate family of compounds, characterized by the presence of a vinyl group adjacent to a carboxylate group. The compound's molecular formula is , and it is known for its sweet, floral aroma reminiscent of cinnamon. Methyl cinnamate can be isolated from various natural sources, including the seeds of Alpinia katsumadai, where it is produced by cinnamic acid methyltransferase .
Several methods exist for synthesizing methyl cinnamate, each with distinct advantages:
Methyl cinnamate possesses a characteristic molecular structure that includes:
Methyl cinnamate participates in various chemical reactions:
These reactions are crucial for modifying methyl cinnamate for specific applications in pharmaceuticals and fragrances.
Methyl cinnamate exhibits biological activity that can be attributed to its interaction with cellular pathways:
These mechanisms highlight its potential use in medicinal chemistry.
Methyl cinnamate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in flavoring and fragrance formulations.
Methyl cinnamate finds diverse applications across several fields:
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